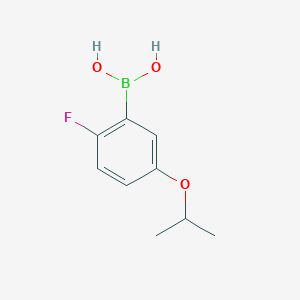

2-氟-5-异丙氧基苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Fluoro-5-isopropoxyphenylboronic acid is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various fluoro-substituted phenylboronic acids and their properties, which can provide insights into the characteristics of the compound . These fluoro-substituted phenylboronic acids are of interest due to their potential applications in drug synthesis and their unique chemical properties .

Synthesis Analysis

The synthesis of fluoro-substituted phenylboronic acids typically involves the use of halogenated starting materials and boronic acid derivatives. For example, the synthesis of 2-fluoro-4-(trans-4-alkylcyclohexyl)phenylboronic acid was achieved using 1-(trans-4-alkylcyclohexyl)-3-fluorobenzene, n-butyllithium, tributyl borate, and potassium tert-butoxide, with optimized reaction conditions to improve yields . Although the exact synthesis of 2-fluoro-5-isopropoxyphenylboronic acid is not detailed, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of fluoro-substituted phenylboronic acids has been characterized using various techniques such as NMR and X-ray diffraction. These studies reveal the influence of the fluorine substituent on the molecular conformation and the tautomeric equilibrium between the boronic acid and the corresponding benzoxaborole forms . The position of the fluorine atom can significantly affect the properties and reactivity of these compounds.

Chemical Reactions Analysis

Fluoro-substituted phenylboronic acids are reactive intermediates in various chemical reactions, including the Suzuki–Miyaura coupling, which is a widely used method for forming carbon-carbon bonds. The presence of the fluorine atom can enhance the reactivity of these compounds in such coupling reactions . Additionally, the tautomeric equilibrium between the boronic acid and benzoxaborole forms can be relevant to their biological activity, as seen in the case of antifungal agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-substituted phenylboronic acids are influenced by the presence of the fluorine atom, which is highly electronegative. This can lead to an increase in acidity and affect the compound's solubility and stability . The antimicrobial activity of these compounds has been investigated, with some showing moderate action against various microorganisms, suggesting potential applications as antibacterial agents .

科学研究应用

抗真菌活性

2-氟-5-异丙氧基苯硼酸及其衍生物显示出良好的抗真菌性能。例如,某些氟-2-甲酰基苯硼酸对曲霉、镰刀菌、青霉和念珠菌等真菌菌株表现出显著活性。这包括与已知药物如他伐硼(AN2690)相当的抗真菌效力,特定的氟取代基在观察到的活性中起着关键作用(Borys et al., 2019)。

癌症研究

在实验肿瘤学领域,某些苯硼酸和苯并硼酚衍生物,包括与2-氟-5-异丙氧基苯硼酸相关的化合物,已被评估其抗增殖潜力。它们被观察到能够诱导A2780卵巢癌细胞等癌细胞凋亡。这尤为重要,因为这些化合物提供了一种细胞周期特异性的作用方式,表明了一类潜在的抗癌剂(Psurski et al., 2018)。

荧光猝灭机制

已对某些硼酸衍生物的荧光猝灭机制进行了研究,包括4-氟-2-甲氧基苯硼酸。这些研究提供了这些化合物与苯胺等猝灭剂相互作用的见解,有助于更好地理解它们在基于荧光的检测方法中的潜在应用(Geethanjali et al., 2015)。

合成与性质

已广泛研究了与2-氟-5-异丙氧基苯硼酸密切相关的各种氟取代的2-甲酰基苯硼酸的合成和性质。这些研究侧重于它们的分子结构、互变异构平衡以及氟取代基如何影响它们的性质。这些研究对于理解这些化合物的化学行为和潜在应用至关重要(Kowalska et al., 2016)。

生物催化合成

已开发了用于类似于2-氟-5-异丙氧基苯硼酸的化合物的生物催化合成方法的创新。这种使用大肠杆菌进行合成的方法代表了生物技术领域的重大进展,突显了创造具有多种应用的新氟含化合物的潜力(Liu et al., 2022)。

葡萄糖传感

葡萄糖传感技术的研究已纳入含氟苯硼酸的化合物。这些化合物,包括类似于2-氟-5-异丙氧基苯硼酸的化合物,展示了对敏感和选择性葡萄糖检测的潜力,这在糖尿病管理中是一个关键方面(Bao et al., 2021)。

安全和危害

属性

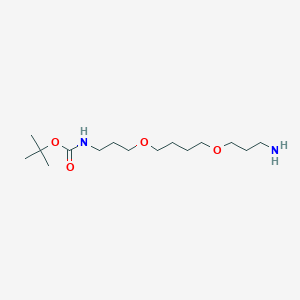

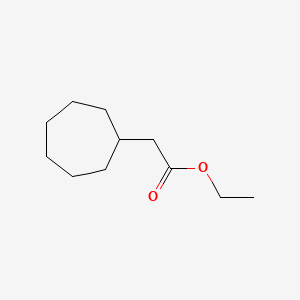

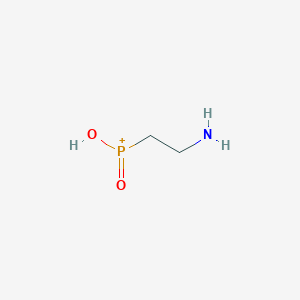

IUPAC Name |

(2-fluoro-5-propan-2-yloxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BFO3/c1-6(2)14-7-3-4-9(11)8(5-7)10(12)13/h3-6,12-13H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBGLDYEUYTUMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC(C)C)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584483 |

Source

|

| Record name | {2-Fluoro-5-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-isopropoxyphenylboronic acid | |

CAS RN |

849062-30-2 |

Source

|

| Record name | {2-Fluoro-5-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1339940.png)

![3-Hydrazinyl-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B1339958.png)